molecular formula C10H11NO2 B3326931 2-Hydroxy-4-methyl-7,8-dihydroquinolin-5(6H)-one CAS No. 29707-35-5

2-Hydroxy-4-methyl-7,8-dihydroquinolin-5(6H)-one

Cat. No.: B3326931
CAS No.: 29707-35-5
M. Wt: 177.2 g/mol
InChI Key: XPZFYNGHMRAKQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-4-methyl-7,8-dihydroquinolin-5(6H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a hydroxyl group at the 2-position, a methyl group at the 4-position, and a ketone at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-methyl-7,8-dihydroquinolin-5(6H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from aniline derivatives, the compound can be synthesized through a series of steps including nitration, reduction, and cyclization.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product. Continuous flow chemistry and catalytic processes might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methyl-7,8-dihydroquinolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The ketone group can be reduced to form a hydroxyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while reduction could produce a dihydroquinoline derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methyl-7,8-dihydroquinolin-5(6H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes, receptors, and DNA, leading to a range of biological effects. The hydroxyl and ketone groups might play a role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyquinoline: Lacks the methyl and ketone groups.

    4-Methylquinoline: Lacks the hydroxyl and ketone groups.

    Quinolin-5-one: Lacks the hydroxyl and methyl groups.

Uniqueness

2-Hydroxy-4-methyl-7,8-dihydroquinolin-5(6H)-one is unique due to the presence of both hydroxyl and ketone groups, which can influence its chemical reactivity and biological activity. The methyl group at the 4-position can also affect its properties compared to other quinoline derivatives.

Properties

IUPAC Name

4-methyl-1,6,7,8-tetrahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-6-5-9(13)11-7-3-2-4-8(12)10(6)7/h5H,2-4H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZFYNGHMRAKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C(=O)CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4.46 g (0.025 mol) of 4-methyl-5,6,7,8-tetrahydro- cumarin-5-one are heated to 180° C. for 3 hours in 150 ml of saturated methanolic ammonia in a stirred autoclave. After cooling, the methanolic ammonia is distilled off using a rotary evaporator and the residue is recrystallised from ethanol using activated charcoal.
Name
4-methyl-5,6,7,8-tetrahydro- cumarin-5-one
Quantity
4.46 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-4-methyl-7,8-dihydroquinolin-5(6H)-one
Reactant of Route 2
2-Hydroxy-4-methyl-7,8-dihydroquinolin-5(6H)-one
Reactant of Route 3
Reactant of Route 3
2-Hydroxy-4-methyl-7,8-dihydroquinolin-5(6H)-one
Reactant of Route 4
2-Hydroxy-4-methyl-7,8-dihydroquinolin-5(6H)-one
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-4-methyl-7,8-dihydroquinolin-5(6H)-one
Reactant of Route 6
2-Hydroxy-4-methyl-7,8-dihydroquinolin-5(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.